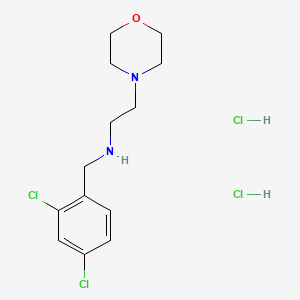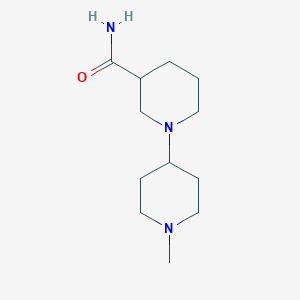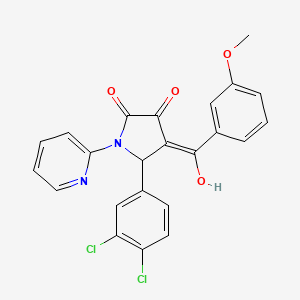
N-(2,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBA is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in various regions of the brain and peripheral tissues.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, suggesting its potential as a treatment for mood disorders. This compound has also been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, this compound has been studied for its potential as a cognitive enhancer, as it has been shown to improve memory and learning in animal models.
Mechanism of Action
N-(2,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride acts as a selective agonist of TAAR1, which is a G protein-coupled receptor that is expressed in various regions of the brain and peripheral tissues. Activation of TAAR1 by this compound leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation, reward processing, and cognitive function. This compound has been shown to have a higher affinity for TAAR1 than other trace amines, suggesting its potential as a more potent therapeutic agent.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in mood regulation, reward processing, and cognitive function. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, this compound has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Advantages and Limitations for Lab Experiments
N-(2,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has several advantages for lab experiments. It is a selective agonist of TAAR1, which allows for more precise targeting of this receptor compared to other trace amines. This compound is also relatively stable and can be synthesized in large quantities, making it a cost-effective option for research. However, this compound also has some limitations. It has a relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for research on N-(2,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride. One area of research could focus on the development of this compound analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another area of research could focus on the potential therapeutic applications of this compound in humans, particularly for mood disorders, drug addiction, and cognitive enhancement. Additionally, further research could investigate the mechanisms underlying the effects of this compound on neurotransmitter release, BDNF expression, and the HPA axis.
Synthesis Methods
The synthesis method of N-(2,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride involves the reaction of 2,4-dichlorobenzyl chloride with morpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with ethylene diamine to yield this compound in its dihydrochloride salt form. The purity and yield of this compound can be improved by recrystallization and column chromatography.
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O.2ClH/c14-12-2-1-11(13(15)9-12)10-16-3-4-17-5-7-18-8-6-17;;/h1-2,9,16H,3-8,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBSTNQVLZGSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=C(C=C(C=C2)Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-{2-[(benzylamino)carbonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5371087.png)

![methyl 2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5371107.png)
![1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-N-phenyl-3-piperidinamine](/img/structure/B5371112.png)
![ethyl ({5-[2-amino-3-cyano-6-(1H-pyrrol-2-yl)pyridin-4-yl]pyrimidin-2-yl}amino)acetate](/img/structure/B5371119.png)
![N-isobutyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5371126.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5371133.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-1,1-dimethyl-2-oxoethyl]amine dihydrochloride](/img/structure/B5371146.png)

![3-{2-[(2-furylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5371160.png)
![methyl 7-(2,3-dimethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5371167.png)
![4-{[4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5371184.png)
![N-(3-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5371193.png)
